rac-Clopidogrel-d4 Carboxylic Acid

概要

説明

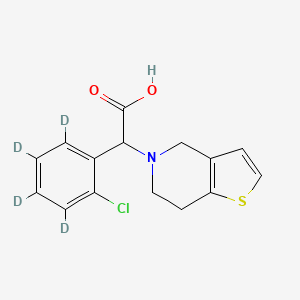

rac-Clopidogrel-d4 Carboxylic Acid is a deuterated metabolite of the drug Clopidogrel. It is used as an internal standard for the quantification of Clopidogrel by gas chromatography or liquid chromatography-mass spectrometry. The compound has the molecular formula C15H10ClD4NO2S and a molecular weight of 311.82 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac-Clopidogrel-d4 Carboxylic Acid involves the deuteration of Clopidogrel Carboxylic AcidThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger

生物活性

Rac-Clopidogrel-d4 Carboxylic Acid is a deuterated metabolite of Clopidogrel, a widely used antiplatelet medication. Understanding the biological activity of this compound is crucial for evaluating its pharmacokinetics and therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolism, and clinical implications.

- Molecular Formula : C15H10ClNO2SD4

- Molecular Weight : 311.82 g/mol

- CAS Number : 1246814-52-7

Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. The primary metabolic pathway involves conversion to the active metabolite, which irreversibly inhibits the P2Y12 receptor on platelets, thus preventing ADP-induced platelet aggregation. The this compound represents an inactive form resulting from the hydrolysis of clopidogrel, accounting for approximately 85% of clopidogrel metabolism in humans .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using high-performance liquid chromatography (HPLC). Key findings include:

- Stability : The compound remains stable at room temperature for one week and can be stored at -80°C for up to nine months .

- Detection : It can be detected in plasma samples, indicating its presence following clopidogrel administration .

Antiplatelet Activity

While this compound itself does not exhibit antiplatelet activity, it is essential to understand its role in the overall pharmacological effects of clopidogrel. The active metabolites (H3 and H4) derived from clopidogrel are responsible for the drug's therapeutic effects. Specifically, H4 is the most potent isomer, exhibiting approximately twice the activity of H2 in inhibiting platelet aggregation .

Case Studies

- Feline Study : A study involving healthy cats demonstrated that clopidogrel administration led to significant plasma concentrations of both clopidogrel and its metabolites, including this compound. The pharmacokinetic analysis showed that the presence of this metabolite correlates with the overall efficacy of clopidogrel treatment in preventing thromboembolic events .

- Human Pharmacokinetics : Clinical trials have shown that genetic polymorphisms (e.g., CYP2C19*17) can influence the metabolism of clopidogrel and its active metabolites, affecting platelet inhibition and clinical outcomes. Studies indicated a significant correlation between plasma concentrations of active metabolites and platelet aggregation inhibition .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 311.82 g/mol |

| Stability at Room Temp | 1 week |

| Stability at -80°C | 9 months |

| % Active Metabolite Formation | ~15% |

| Metabolite | Activity | Description |

|---|---|---|

| H3 | Moderate | Active but less potent than H4 |

| H4 | High | Most potent; irreversibly inhibits P2Y12 receptor |

科学的研究の応用

Pharmacokinetic Studies

Pharmacokinetic studies utilizing rac-Clopidogrel-d4 Carboxylic Acid are critical for understanding the metabolism of clopidogrel in various populations. As an isotopically labeled compound, it allows researchers to trace the metabolic pathways of clopidogrel more accurately.

- Method Validation : A study validated a method for quantifying clopidogrel and its metabolites, including this compound, in biological samples. The method employed high-performance liquid chromatography coupled with tandem mass spectrometry, demonstrating high specificity and sensitivity for the detection of both the active metabolite and the carboxylic acid derivative in feline plasma .

- Impact of Genetic Variants : Research has shown that genetic polymorphisms in cytochrome P450 enzymes (e.g., CYP2C19) significantly affect the pharmacokinetics of clopidogrel. Studies involving this compound help elucidate these relationships by measuring the concentration of active metabolites in different genotypes .

Therapeutic Monitoring

The use of this compound extends to therapeutic drug monitoring, where it aids in assessing patient adherence and response to clopidogrel therapy.

- Clinical Relevance : In clinical settings, measuring levels of clopidogrel metabolites can provide insights into patient responses to treatment. For example, studies have indicated that higher levels of the active metabolite correlate with improved inhibition of platelet aggregation, which is crucial for patients undergoing procedures like percutaneous coronary intervention .

Drug Interaction Studies

This compound is also instrumental in studying drug interactions that may affect clopidogrel metabolism.

- Cytochrome P450 Interactions : The compound has been used to investigate how co-administered drugs influence the metabolic conversion of clopidogrel into its active forms. For instance, certain medications may inhibit CYP2C19 activity, leading to reduced formation of the active metabolite and consequently diminished therapeutic efficacy .

Comparative Bioavailability Studies

Comparative studies assessing the bioavailability of different formulations of clopidogrel often utilize this compound as a reference standard.

- Bioequivalence Testing : Research has demonstrated that this compound can be used to evaluate the bioavailability of generic versus brand-name formulations of clopidogrel. Such studies are essential for ensuring that generic products deliver therapeutic effects comparable to their branded counterparts .

Case Studies and Clinical Trials

Numerous case studies highlight the utility of this compound in clinical trials aimed at optimizing antiplatelet therapy.

- Efficacy in Diverse Populations : Clinical trials have shown variability in response to clopidogrel based on genetic factors. For example, studies involving patients with acute coronary syndrome have demonstrated that those with certain genetic variants exhibit different levels of platelet inhibition when treated with standard doses of clopidogrel .

特性

IUPAC Name |

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675774 | |

| Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-52-7 | |

| Record name | [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。